![molecular formula C23H23N5O3 B2379629 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-37-5](/img/no-structure.png)

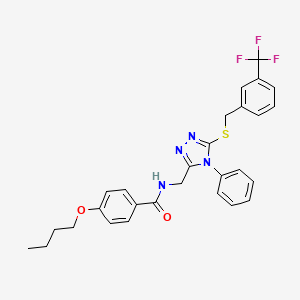

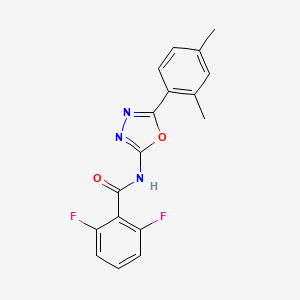

4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole and its derivatives are important compounds from the heterocyclic class with a wide range of bioactivity . These imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity, showing good tissue penetration and permeability .Molecular Structure Analysis

The imidazole ring system, which is included in many synthetic drug molecules such as metrodinazole, nitrazoimidazole, exhibits various pharmacological activities and has a wide range of uses in medicinal chemistry .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Imidazole derivatives, including structures similar to 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been a focal point in chemical research due to their diverse applications. They are often synthesized and characterized for their unique properties and potential uses. For instance, glycolurils, analogues of imidazole derivatives, have been extensively studied and utilized in various scientific and technological fields due to their pharmacological properties and usage as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Structural Studies and Supramolecular Chemistry

Imidazole-based compounds have also been structurally characterized, revealing their potential in forming strong intramolecular and intermolecular hydrogen bonds, which are crucial in supramolecular chemistry. The bisphenol 1 and its methanol solvate, for instance, exhibit extensive hydrogen-bonded structures, highlighting the significance of these compounds in forming complex molecular architectures (Nath & Baruah, 2012).

Antimicrobial and Biological Activities

Derivatives of imidazole-isoindoline-1,3-dione have been synthesized and screened for their biological activities against various strains of bacteria and fungi, indicating their potential in antimicrobial applications (Sankhe & Chindarkar, 2021). Additionally, other imidazole derivatives have demonstrated inhibitory activities against different receptors, suggesting their relevance in the field of medicinal chemistry (Mary et al., 2020).

Chemical Sensing and Environmental Applications

Imidazole derivatives have also been utilized as chemosensors. For instance, an imidazole derivative was synthesized and tested as an amine sensor, showing fast response and color change, indicating its potential in environmental monitoring and analysis (Afandi, Purwono, & Haryadi, 2020).

Mecanismo De Acción

Direcciones Futuras

The fact that the imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds has made it a promising structure in drug discovery . This review aims to give general information about some studies on the antibacterial activities of various imidazole and its derivatives .

Propiedades

Número CAS |

893954-37-5 |

|---|---|

Nombre del producto |

4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Fórmula molecular |

C23H23N5O3 |

Peso molecular |

417.469 |

Nombre IUPAC |

4-methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C23H23N5O3/c1-3-13-28-21(29)19-20(25(2)23(28)30)24-22-26(14-15-27(19)22)16-9-11-18(12-10-16)31-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3 |

Clave InChI |

PZWJUZAYJDSYJK-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)

![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)

![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)